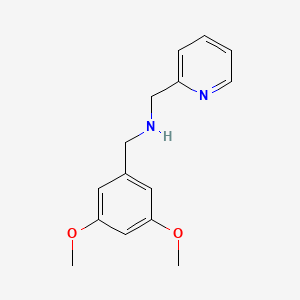![molecular formula C18H18N2O3S B5809420 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide](/img/structure/B5809420.png)
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide, also known as DTA-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. DTA-1 has been shown to have significant effects on the immune system, specifically on T cells, making it a promising candidate for the treatment of various diseases.
作用机制
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide works by binding to the glucocorticoid-induced TNFR-related protein (GITR) on the surface of T cells. This binding leads to the activation of the T cells and the subsequent release of cytokines, which can modulate the immune response. 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide has been shown to specifically target regulatory T cells, which are involved in suppressing the immune response. By inhibiting these cells, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide can enhance the anti-tumor immune response and reduce inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide can inhibit the proliferation of T cells and induce apoptosis. Additionally, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide has been shown to increase the production of IFN-gamma and IL-2, cytokines that are involved in the immune response. In vivo studies have demonstrated that 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide can reduce inflammation and tissue damage in animal models of autoimmune diseases.
实验室实验的优点和局限性
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide has several advantages for use in lab experiments. It is a small molecule inhibitor, making it easy to synthesize and modify. Additionally, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide has been shown to have high specificity for GITR, making it a reliable tool for studying the immune response. However, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide does have some limitations. It has a relatively short half-life in vivo, which can limit its effectiveness in certain applications. Additionally, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide. One area of focus is the development of more potent and selective inhibitors of GITR. Additionally, researchers are investigating the use of 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide in combination with other immunotherapies to enhance their effectiveness. Finally, there is interest in studying the long-term effects of 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide on the immune system, particularly in the context of chronic diseases.
合成方法
The synthesis of 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide involves several steps, including the reaction of 3-thiophenecarboxaldehyde with 2-(3,4-dimethoxyphenyl)ethylamine to form a Schiff base. This is followed by the reaction of the Schiff base with acrylonitrile to form the final product, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide. The synthesis of 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
科学研究应用
2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of autoimmune diseases. 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide has been shown to specifically target T cells that are involved in autoimmune responses, leading to a reduction in inflammation and tissue damage. Additionally, 2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide has been investigated for its potential use in cancer immunotherapy, as it can enhance the anti-tumor immune response.
属性
IUPAC Name |
(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-16-4-3-13(10-17(16)23-2)5-7-20-18(21)15(11-19)9-14-6-8-24-12-14/h3-4,6,8-10,12H,5,7H2,1-2H3,(H,20,21)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXINGXHGYLVMJ-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CSC=C2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCNC(=O)/C(=C/C2=CSC=C2)/C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(thiophen-3-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5809354.png)



![N-{3-[(4-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5809374.png)


![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5809403.png)


![N-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5809418.png)